molecular formula C6H2F3I B179094 2,4,5-Trifluoroiodobenzene CAS No. 17533-08-3

2,4,5-Trifluoroiodobenzene

Cat. No. B179094
CAS RN: 17533-08-3
M. Wt: 257.98 g/mol
InChI Key: UPCKPWDYXMTASO-UHFFFAOYSA-N
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Description

2,4,5-Trifluoroiodobenzene is a chemical compound with the molecular formula C6H2F3I . It has a molecular weight of 257.98 . The IUPAC name for this compound is 1,2,4-trifluoro-5-iodobenzene . It is typically stored at ambient temperature and is available in liquid form .


Molecular Structure Analysis

The molecule of 2,4,5-Trifluoroiodobenzene contains a total of 12 bonds. There are 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

2,4,5-Trifluoroiodobenzene is a liquid at room temperature . It has a molecular weight of 257.98 .

Scientific Research Applications

Synthesis and Liquid Crystal Compounds

2,4,5-Trifluoroiodobenzene plays a role in the synthesis of liquid crystal compounds. Yue-hui (2010) describes the preparation of several derivatives, which exhibit large optical anisotropy and a wide nematic phase temperature range, suggesting potential applications in display technologies (Yang Yue-hui, 2010).

Synthesis of Substituted Oxazoles

Saito, Hyodo, and Hanzawa (2012) reported the use of 2,4,5-Trifluoroiodobenzene in the synthesis of highly substituted oxazoles. Their work demonstrates the compound's utility in facilitating single-step reactions under mild conditions to produce oxazoles, which have applications in organic synthesis (A. Saito, Nao Hyodo, Y. Hanzawa, 2012).

Continuous Flow Synthesis

Deng et al. (2015) explored a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate in the pharmaceutical industry and material science. This process involved a Grignard exchange reaction and provided a high yield and purity product (Q. Deng, Ruwei Shen, Zhimin Zhao, Mei-Xing Yan, Lixiong Zhang, 2015).

Catalytic Applications

In 2016, Deng et al. developed a continuous-flow system for synthesizing 2,4,5-trifluorobromobenzene in a microreactor, an important intermediate in the synthesis of biologically active peptides and fluorescent reagents (Q. Deng, Ruwei Shen, Ronghua Ding, Lixiong Zhang, 2016).

Fuel Cell Membranes

Weiqiao Deng, Molinero, and Goddard (2004) proposed the use of 2,4,5-trifluoroimidazole impregnated Nafion as a material for high-temperature, water-free membranes in proton-exchange membrane fuel cells. This material showed promise in overcoming challenges associated with membrane poisoning in fuel cells (Weiqiao Deng, V. Molinero, W. Goddard, 2004).

Spectroscopic Investigations

Studies on the molecular structure and vibrational spectra of related compounds, such as 2,4,5-trichloroaniline, have been conducted. These investigations contribute to a better understanding of the electronic properties and potential applications in nonlinear optical behavior (M. Govindarajan, M. Karabacak, S. Periandy, D. Tanuja, 2012).

Safety And Hazards

The safety information for 2,4,5-Trifluoroiodobenzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .

properties

IUPAC Name

1,2,4-trifluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCKPWDYXMTASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375313
Record name 2,4,5-Trifluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluoroiodobenzene

CAS RN

17533-08-3
Record name 2,4,5-Trifluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17533-08-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Fistikci, O Gundogdu, D Aktas, H Secen, MF Sahin… - Tetrahedron, 2012 - Elsevier
A new synthetic strategy for (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a building block in the preparation of sitagliptin and its derivatives, was developed. Pd(OAc) 2 …
Number of citations: 16 www.sciencedirect.com
MJ Namkung, TL Fletcher - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
The synthesis of 5,6,7,8-tetrafluoro-2-acetamidofluorene, 1,4,7-trifluoro-2-acetamidofluorene, and 5,8-difluoro-2-acetamidofluorene, of a 1,2,3,4,7-penta-, a 1,2,3,4-tetra-, a 1,2,4,7-tetra-, …
Number of citations: 12 cdnsciencepub.com

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